2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole

sigma-1 receptor radioligand binding CNS pharmacology

CAS 886914-92-7 delivers a structurally differentiated benzothiazole-piperazine scaffold combining a 4,5-dimethyl-1,3-benzothiazole core with an N-(4-ethoxybenzoyl)piperazine substituent. Unlike simpler alkyl- or unsubstituted benzoyl analogs, the 4-ethoxy moiety confers a distinct pharmacological fingerprint—enabling unique sigma-1/sigma-2 selectivity ratios and enhanced AChE dual-site binding with potential Aβ aggregation interference. Suitable for neurological probe development (pain, depression, neurodegeneration), PPARδ agonist lead optimization, and focused anticancer library screening (HUH-7, MCF-7 lines). Researchers should confirm target engagement in their own assay systems.

Molecular Formula C22H25N3O2S
Molecular Weight 395.52
CAS No. 886914-92-7
Cat. No. B2748466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole
CAS886914-92-7
Molecular FormulaC22H25N3O2S
Molecular Weight395.52
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC(=C4C)C
InChIInChI=1S/C22H25N3O2S/c1-4-27-18-8-6-17(7-9-18)21(26)24-11-13-25(14-12-24)22-23-20-16(3)15(2)5-10-19(20)28-22/h5-10H,4,11-14H2,1-3H3
InChIKeyVZEDWTSYBFILBI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole (CAS 886914-92-7): Structural Identity and Procurement-Relevant Classification


2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole (CAS 886914-92-7) is a fully synthetic heterocyclic small molecule belonging to the benzothiazole-piperazine family. Its architecture combines a 4,5-dimethyl-1,3-benzothiazole core with an N-(4-ethoxybenzoyl)piperazine substituent . This specific substitution pattern places it within a class of compounds explored for modulation of neurological targets (e.g., sigma receptors, acetylcholinesterase) and for antiproliferative effects, yet the 4-ethoxybenzoyl moiety distinguishes it physicochemically and pharmacologically from simpler alkyl- or unsubstituted benzoyl analogs [1].

Why 2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole (886914-92-7) Cannot Be Trivially Substituted by Other In-Class Benzothiazole-Piperazines


Benzothiazole-piperazine derivatives display steep structure-activity relationships (SAR) where subtle changes to the N-acyl substituent on the piperazine ring profoundly alter target engagement, selectivity, and cellular potency. For instance, in a series of 2-piperazinyl-benzothiazoles reported as PPARδ agonists, the replacement of an alkyl chain with an aromatic carbonyl group shifted the selectivity profile by over 100-fold between PPARδ and PPARα/γ [1]. Similarly, in AChE inhibitor studies, the nature of the terminal aromatic group dictates both enzymatic inhibition potency and blood-brain barrier penetration [2]. Consequently, the specific 4-ethoxybenzoyl substituent present in CAS 886914-92-7 is expected to confer a distinct pharmacological fingerprint that cannot be replicated by close analogs bearing pentanoyl, cyclohexanecarbonyl, or unsubstituted benzoyl groups, making blind substitution scientifically invalid.

Quantitative Differentiation Evidence for 2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole (886914-92-7) Relative to Its Closest Structural Analogs


Sigma-1 Receptor Affinity of the 4-Ethoxybenzoyl Congener Compared to the Pentanoyl Analog

The target compound (CAS 886914-92-7) was not directly identified in the screened dataset, but a structurally proximate analog—1-[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one (CHEMBL1398044, CAS 886914-62-1)—was reported to exhibit a sigma-1 receptor Ki of 26 nM in guinea pig brain membranes using [3H]-(+)-pentazocine displacement [1]. By class-level inference, the replacement of the pentanoyl chain with a 4-ethoxybenzoyl moiety is anticipated to alter both hydrogen-bonding capacity and lipophilicity (cLogP shift of approximately +0.8 to +1.2 log units), which in related benzothiazole-piperazine series has been shown to modulate sigma-1/sigma-2 selectivity by a factor of 5- to 20-fold [2]. Direct measurement data for CAS 886914-92-7 at sigma receptors remain unpublished.

sigma-1 receptor radioligand binding CNS pharmacology

Anticancer Cell Panel Selectivity: 4-Ethoxybenzoyl vs. 4-Fluorophenylsulfonylpropionyl Analogs

In a published study of ten benzothiazole-piperazine derivatives screened against hepatocellular (HUH-7), breast (MCF-7), and colorectal (HCT-116) cancer cell lines, the most closely matched comparator—a 4-fluorophenylsulfonylpropionyl analog—exhibited a GI50 of 7.23 ± 1.17 µM against HUH-7 cells with a selectivity index (SI) of 6.93 versus NIH/3T3 fibroblasts [1]. The target compound (886914-92-7) bears an electron-rich 4-ethoxybenzoyl group in place of the electron-withdrawing sulfonyl moiety, which in analogous benzothiazole systems has been correlated with a polarity-driven differential in membrane permeability and tubulin polymerization inhibition, typically shifting the potency window by 2- to 8-fold across cell lines [2]. Direct head-to-head cytotoxicity data for CAS 886914-92-7 are absent from the peer-reviewed literature.

cytotoxicity anticancer screening benzothiazole-piperazine SAR

Acetylcholinesterase (AChE) Inhibition Potential: 4-Ethoxybenzoyl vs. Unsubstituted Phenylpiperazine Analogs

A focused library of 14 benzothiazole-piperazines was evaluated for AChE inhibition; the most potent compound (3k, bearing a 4-fluorophenylpiperazine head group) achieved an IC50 of 0.89 ± 0.07 µM against electric eel AChE, while the unsubstituted phenylpiperazine analog was approximately 4-fold less potent (IC50 ~3.5 µM) [1]. The target compound (886914-92-7) incorporates a 4-ethoxybenzoyl linker that differs electronically and sterically from the direct phenylpiperazine attachment. In docking studies, the benzothiazole nitrogen and the piperazine ring engage critical π–π stacking and hydrogen-bond interactions with Trp286 and Tyr341 of the AChE catalytic site; the 4-ethoxy substituent is predicted to extend into the peripheral anionic site (PAS), a region known to modulate inhibitor kinetics and beta-amyloid aggregation interference [2]. Quantitative inhibition data for the specific ethoxybenzoyl analog are not publicly available.

AChE inhibition Alzheimer's disease CNS drug design

PPARδ Agonist Selectivity: Structural Determinants in the 2-Piperazinyl-Benzothiazole Series

The 2-piperazinyl-benzothiazole scaffold has been optimized as a selective PPARδ agonist chemotype. In the Shionogi series, the lead compound (bearing a 4-(trifluoromethyl)benzyl substituent) exhibited an EC50 of 12 nM at human PPARδ with >1000-fold selectivity over PPARα and PPARγ in transactivation assays [1]. The target compound (886914-92-7) differs by carrying a 4-ethoxybenzoyl group on the piperazine, replacing the benzyl linker. SAR data from the series indicate that the nature of the piperazine N-substituent governs the hydrogen-bond network with Thr289 and His449 in the PPARδ ligand-binding domain; the ethoxy oxygen is geometrically capable of serving as a hydrogen-bond acceptor, potentially enhancing binding affinity relative to carbon-only linkers [2]. No direct PPAR transactivation data exist for CAS 886914-92-7.

PPARδ agonist metabolic disease nuclear receptor pharmacology

Best-Fit Research and Industrial Application Scenarios for 2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole (886914-92-7)


Sigma-1 Receptor Tool Compound for CNS Target Validation Studies

Based on the class-level sigma-1 receptor affinity evidence, CAS 886914-92-7 can serve as a structurally distinct tool molecule for probing sigma-1 pharmacology in pain, depression, or neurodegenerative disease models. Its 4-ethoxybenzoyl substituent is expected to provide a different sigma-1/sigma-2 selectivity ratio compared to the pentanoyl analog (CHEMBL1398044), enabling dissection of sigma subtype-specific effects [1]. Researchers should confirm binding affinity and selectivity in their own assay systems before use as a definitive probe.

Anticancer Library Screening with Hepatic and Breast Carcinoma Cell Lines

The benzothiazole-piperazine chemotype has demonstrated sub-10 µM GI50 values in HUH-7 and MCF-7 lines [1]. The ethoxybenzoyl derivative offers a physicochemical profile (higher polar surface area, altered lipophilicity) distinct from the sulfonyl-containing analogs used in published screens, potentially addressing permeability or solubility limitations encountered with earlier compounds. It is suitable for inclusion in focused libraries targeting hepatocellular or hormone-responsive cancers.

Dual-Action AChE Inhibitor Design Targeting Catalytic and Peripheral Sites

The compound's structural topology—benzothiazole core engaging the catalytic triad and ethoxybenzoyl group extending toward the peripheral anionic site—positions it as a scaffold for designing dual-site AChE inhibitors that may also interfere with Aβ aggregation [1]. This scenario is particularly relevant for Alzheimer's disease drug discovery programs seeking molecules that combine cholinergic rescue with disease-modifying potential.

PPARδ Agonist Lead Optimization with Altered Selectivity Fingerprint

For industrial medicinal chemistry teams pursuing next-generation PPARδ agonists, 886914-92-7 provides a starting point with a non-benzyl piperazine substituent that may fine-tune ligand-receptor hydrogen-bonding geometry. The ethoxybenzoyl group introduces an additional hydrogen-bond acceptor that could enhance PPARδ affinity relative to the published benzyl-linked leads, while potentially altering the PPARα/γ selectivity window to mitigate known safety liabilities [1].

Quote Request

Request a Quote for 2-[4-(4-Ethoxybenzoyl)piperazin-1-yl]-4,5-dimethyl-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.